2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide
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Overview
Description
2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide is a complex organic compound that features a tetrazole ring, a thiazole ring, and an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-ethylphenylhydrazine with sodium azide in the presence of a suitable catalyst.
Thiazole Ring Formation: The thiazole ring can be synthesized by reacting 2-bromoacetophenone with thiourea under basic conditions.
Coupling Reaction: The final step involves coupling the tetrazole and thiazole intermediates using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The tetrazole and thiazole rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]thiazol-2-yl)phenol: A compound with a similar thiazole ring but different substituents.
2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid: A compound with a triazole ring instead of a tetrazole ring.
Uniqueness
2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide is unique due to the presence of both tetrazole and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions and applications in various fields.
Properties
IUPAC Name |
2-[1-(4-ethylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS2/c1-3-11-4-6-12(7-5-11)21-15(18-19-20-21)24-10(2)13(22)17-14-16-8-9-23-14/h4-10H,3H2,1-2H3,(H,16,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALBGBBAOPKTJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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